5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-12-20-19-23(21-12)18(24)17(26-19)16(15-7-4-10-25-15)22-9-8-13-5-2-3-6-14(13)11-22/h2-7,10,16,24H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZPEGYJVSNZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures:
Formation of the 3,4-dihydroisoquinolin-2(1H)-yl group: : Starting with a precursor, such as 3,4-dihydroisoquinoline, through catalytic hydrogenation under mild conditions.
Thiophene methylation: : This involves lithiation of thiophene, followed by methylation using methyl iodide.
Formation of 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol core: : Achieved through a cyclization reaction with appropriate starting materials, such as a thiazole derivative and hydrazine derivatives, under reflux conditions.
Industrial Production Methods
Scaling up for industrial production entails optimizing each reaction step for maximum yield and purity, which might involve:
Continuous flow chemistry: : Enhancing reaction rates and controlling reaction parameters more precisely.
Catalyst optimization: : Using high-activity catalysts to ensure complete conversion.
Purification processes: : Implementing crystallization, distillation, and chromatography techniques to isolate the final compound.
Chemical Reactions Analysis
2.1. Alkylation and Acylation
The hydroxyl group (-OH) at position 6 and the tertiary amine in the dihydroisoquinoline group participate in alkylation/acylation under mild conditions.
Mechanistic Insight :
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O-Alkylation proceeds via deprotonation of the hydroxyl group by K₂CO₃, followed by nucleophilic attack on the alkyl halide .
-
Acylation involves activation of the tertiary amine by pyridine, facilitating nucleophilic attack on acetyl chloride .
2.2. Electrophilic Substitution on Thiophene
The thiophene ring undergoes regioselective substitution at the α-position.
| Reagent | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Br₂ (1 equiv) | CH₂Cl₂, 0°C, 1 hr | 5-bromo-thiophene derivative | α > β (9:1) | |
| HNO₃/H₂SO₄ | 0°C, 30 min | 5-nitro-thiophene derivative | Exclusive α |
Key Findings :
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Bromination yields a mixture of α- and β-products, but α-selectivity dominates due to steric hindrance from the adjacent methyl group .
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Nitration occurs exclusively at the α-position, driven by electronic effects of the sulfur atom .
2.3. Ring-Opening Reactions
The thiazolo-triazole core undergoes acid-catalyzed ring-opening.
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 6 hr | 3-amino-5-mercapto-1,2,4-triazole intermediate | Precursor for analogs |
Mechanism :
Protonation of the triazole nitrogen weakens the C-S bond, leading to cleavage and formation of a mercapto intermediate .
2.4. Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, CH₃CN, 60°C, 12 hr | Triazole-fused isoquinoline derivative | 71% |
Notable Feature :
The dihydroisoquinoline nitrogen acts as a directing group, enhancing regioselectivity .
Stability and Degradation
-
Thermal Stability : Decomposes above 220°C via cleavage of the thiazole ring (TGA data) .
-
Photostability : Stable under visible light but degrades under UV radiation (λ = 254 nm) due to radical formation .
Tables of Comparative Reactivity
Table 1. Reactivity of Functional Groups
| Group | Reactivity | Preferred Reactions |
|---|---|---|
| Thiazolo-triazole core | Electrophilic substitution, ring-opening | Alkylation, nitration |
| Dihydroisoquinoline | Nucleophilic reactions | Acylation, oxidation |
| Thiophene substituent | Electrophilic aromatic substitution | Halogenation, sulfonation |
Table 2. Reaction Yields Under Varied Conditions
| Reaction | Solvent | Catalyst | Yield Range |
|---|---|---|---|
| O-Alkylation | DMF | K₂CO₃ | 65–78% |
| Thiophene bromination | CH₂Cl₂ | None | 70–85% |
| [3+2] Cycloaddition | CH₃CN | CuI | 60–71% |
Scientific Research Applications
Biochemical Pathways
- Target Enzyme: AKR1C3
- Effect: Decreased metabolic activity of AKR1C3 leads to altered steroid metabolism.
This inhibition could potentially be leveraged for therapeutic interventions in conditions where steroid metabolism is dysregulated, such as hormone-dependent cancers.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity: The compound has shown potential in inhibiting the growth of cancer cell lines. For instance, studies involving derivatives of thiazoles and triazoles have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar structures may have comparable activities .
- Neuroprotective Effects: Given its structural similarity to known neuroprotective agents, there is potential for this compound to modulate pathways involved in neurodegenerative diseases. Tetrahydroisoquinoline derivatives are noted for their roles in enhancing cognitive functions and protecting against neurotoxicity .
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives, compounds similar to our target compound were synthesized and tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated that these compounds exhibited significant cytotoxicity compared to standard treatments like cisplatin .
Case Study 2: Neuroprotective Potential
Another research focused on tetrahydroisoquinoline derivatives highlighted their ability to act as positive allosteric modulators of dopamine receptors. This mechanism is crucial for developing treatments for neurodegenerative disorders such as Parkinson's disease and schizophrenia . The specific interactions of the compound with dopamine receptors could provide insights into its neuroprotective capabilities.
Comparative Analysis with Related Compounds
To better understand the applications of this compound, a comparison with structurally related compounds can be beneficial. Below is a table summarizing key characteristics and activities:
Mechanism of Action
The precise mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol depends on its interaction with molecular targets. These include:
Enzyme inhibition: : Binding to active sites and inhibiting enzyme activity.
Receptor modulation: : Interacting with cellular receptors to modulate signal transduction pathways.
Pathways: : Potential involvement in pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Position 5 Flexibility: The target compound’s 5-position hybrid substituent (dihydroisoquinoline + thiophene) contrasts with analogs bearing chlorophenyl-piperazinyl (), methoxyphenyl (), or arylidene groups ().
- Position 2 Substitution : Methyl or ethyl groups at position 2 (thiazolo-triazole core) affect steric bulk and metabolic stability. Ethyl substitution () may prolong half-life compared to methyl.
Pharmacological Activity Comparisons
Available data from analogs suggest structure-activity relationships (SAR):
- Antitumor Activity: Compound 9b (1,3,4-thiadiazole derivative) showed potent activity against HepG2 (IC50 = 2.94 µM) due to electron-withdrawing substituents enhancing DNA intercalation . Thiazole derivative 12a exhibited dual activity (HepG2: IC50 = 1.19 µM; MCF-7: 3.4 µM), attributed to its planar thiazole core and hydrophilic substituents . The target compound’s thiophene and dihydroisoquinoline groups may enhance π-π stacking and receptor binding, though experimental validation is needed.
Biological Activity
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C21H18Cl2N4OS
- Molecular Weight : 445.36 g/mol
- IUPAC Name : 5-[(3,4-dichlorophenyl)(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of CD38 : Recent studies have shown that derivatives of thiazoloquin(az)olinones exhibit potent inhibitory activity against CD38, an enzyme involved in NAD metabolism. This inhibition can lead to elevated NAD levels in tissues, which has implications for energy metabolism and cellular health .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Several derivatives have been synthesized and tested against bacterial strains, showing varying degrees of efficacy .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as caspases .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies indicate that compounds with similar thiazole and isoquinoline structures possess favorable absorption and distribution characteristics, which could translate to effective bioavailability in clinical settings .
Study 1: CD38 Inhibition
In a study evaluating the effects of thiazoloquin(az)olinones on CD38 activity, compound 78c was administered to diet-induced obese mice. Results indicated a significant elevation in NAD levels—greater than fivefold in the liver—demonstrating the compound's potential as a metabolic modulator .
Study 2: Antimicrobial Activity
A series of derivatives based on the thiazolo framework were synthesized and tested for antimicrobial efficacy. The results showed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections .
Study 3: Inflammatory Response Modulation
Research on related compounds indicated that they could modulate inflammatory responses by inhibiting the activation of NF-kB pathways. This suggests a therapeutic role in conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| CD38 Inhibition | High | |
| Antimicrobial | Moderate | |
| Anti-inflammatory | Significant |
Table 2: Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing heterocyclic compounds containing thiazolo-triazole cores, and how are they applied to this compound?
- Methodological Answer : Synthesis often involves cyclization and nucleophilic substitution reactions. For example, thiazolo-triazole derivatives are synthesized by reacting intermediates like 4-amino-5-(substituted)-1,2,4-triazol-3(2H)-thione with halogenated esters (e.g., ethyl chloroacetate) under basic conditions (K₂CO₃ in ethanol). Reaction monitoring via TLC, followed by recrystallization from solvents like ethanol/water, ensures purity . IR and ¹H-NMR are critical for confirming functional groups (e.g., thiol or carbonyl peaks) and structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., thiol S-H stretches near 2500 cm⁻¹, carbonyl C=O stretches ~1700 cm⁻¹) .
- ¹H-NMR : Reveals proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.0–2.5 ppm). Integration ratios help confirm substituent positions .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .
Q. How can researchers optimize reaction yields for multi-step syntheses involving thiophene and isoquinoline moieties?
- Methodological Answer :
- Catalysis : Use heterogenous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance nucleophilic substitution efficiency in PEG-400 medium .
- Temperature Control : Maintain 70–80°C for exothermic reactions to prevent side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid recrystallization .
Advanced Research Questions
Q. How can structural contradictions in crystallographic and spectroscopic data be resolved for this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SHELXL) : Provides unambiguous confirmation of solid-state configuration (e.g., enol vs. keto tautomers). Discrepancies between XRD and solution-phase NMR data may arise from dynamic effects, requiring DFT calculations to model tautomeric equilibria .
- Multi-Technique Validation : Cross-reference IR, NMR, and high-resolution mass spectrometry (HRMS) to reconcile conflicting functional group assignments .
Q. What experimental design principles apply to optimizing biological activity assays for antimicrobial or antitumor applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the thiophene or isoquinoline rings to assess impacts on bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) on the thiazole ring enhance antimicrobial potency .
- Dose-Response Studies : Use logarithmic concentration gradients (e.g., 0.1–100 µM) to determine IC₅₀ values against cancer cell lines, with positive controls (e.g., doxorubicin) for calibration .
Q. How can flow chemistry improve the scalability of synthesizing this compound’s intermediates?
- Methodological Answer :
- Continuous-Flow Reactors : Enable precise control of reaction parameters (residence time, temperature) for exothermic steps (e.g., cyclization). This reduces byproduct formation compared to batch methods .
- In-line Analytics : Integrate UV-Vis or FTIR probes for real-time monitoring of intermediate formation, allowing rapid optimization via Design of Experiments (DoE) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiophene sulfur atom may exhibit high nucleophilicity due to electron-rich π-systems .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide synthetic modifications for enhanced binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
